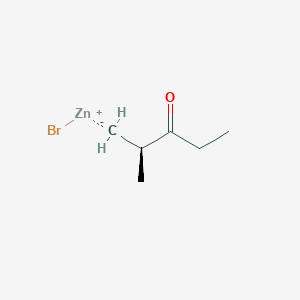
3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide
Description
3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide is an organozinc compound with the molecular formula CH3O2CCH(CH3)CH2ZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable due to its ability to act as an intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C6H11BrOZn |
|---|---|
Molecular Weight |
244.4 g/mol |
IUPAC Name |
bromozinc(1+);(2R)-2-methanidylpentan-3-one |
InChI |
InChI=1S/C6H11O.BrH.Zn/c1-4-6(7)5(2)3;;/h5H,2,4H2,1,3H3;1H;/q-1;;+2/p-1/t5-;;/m1../s1 |
InChI Key |
OFQBBCKFAGXXNE-ZJIMSODOSA-M |
Isomeric SMILES |
CCC(=O)[C@@H](C)[CH2-].[Zn+]Br |
Canonical SMILES |
CCC(=O)C(C)[CH2-].[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide can be synthesized through the reaction of 3-methoxy-2-methyl-3-oxopropyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The reaction is carried out at low temperatures to ensure the stability of the organozinc compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. The compound is typically produced as a solution in THF, which is then stored under an inert atmosphere to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules .
Scientific Research Applications
3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of natural products and pharmaceuticals.
Biology: The compound is used in the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: It is involved in the synthesis of compounds with potential therapeutic applications, including anticancer and antiviral agents.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state of the reaction. This allows for the efficient formation of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-methyl-3-oxopropylzinc iodide: Similar in structure but uses iodine instead of bromine.
3-Methoxy-2-methyl-3-oxopropylzinc chloride: Uses chlorine instead of bromine.
3-Methoxy-2-methyl-3-oxopropylzinc fluoride: Uses fluorine instead of bromine.
Uniqueness
3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide is unique due to its specific reactivity and stability in THF. The bromine atom provides a balance between reactivity and stability, making it a versatile reagent for various synthetic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


